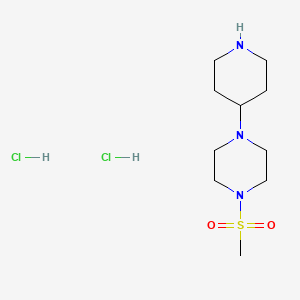
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol. This compound features a cyclopropane ring attached to a brominated and fluorinated phenyl ring, along with an amine group. The unique structure of this compound makes it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a similar cyclopropanating agent.
Amine Formation: The final step involves the conversion of the intermediate product to the desired amine through reductive amination or other suitable methods.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques and equipment .
Analyse Chemischer Reaktionen
1-(4-Bromo-2-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions depending on the reaction conditions.
Acylation Reactions: The amine group can react with acylating agents to form amides.
Reductive Amination: The amine group can be further functionalized through reductive amination reactions.
Common reagents used in these reactions include nucleophiles for substitution reactions, acylating agents for acylation, and reducing agents for reductive amination. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying various biological processes.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and participate in acid-base reactions, while the brominated and fluorinated phenyl ring can engage in pi-pi stacking interactions with other aromatic systems . These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-fluorophenyl)cyclopropanamine can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an amine.
1-Bromo-4-fluorobenzene: Lacks the cyclopropane ring and amine group, used in different types of reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring, brominated and fluorinated phenyl ring, and an amine group, which together impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUWRXHQBUQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)












